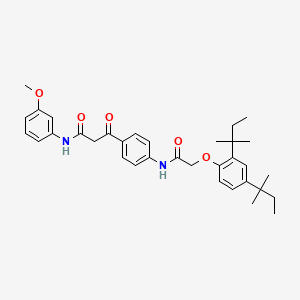

3-(4-(2-(2,4-di-tert-pentylphenoxy)acetamido)phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide

Description

This compound is a propanamide derivative featuring a 3-oxopropanamide core. Key structural elements include:

- Left substituent: A phenyl ring attached via an acetamido linker to a 2,4-di-tert-pentylphenoxy group. The tert-pentyl groups confer significant steric bulk and hydrophobicity.

- Right substituent: An N-(3-methoxyphenyl) group, contributing moderate polarity due to the methoxy moiety.

Properties

IUPAC Name |

3-[4-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]phenyl]-N-(3-methoxyphenyl)-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O5/c1-8-33(3,4)24-15-18-30(28(19-24)34(5,6)9-2)41-22-32(39)35-25-16-13-23(14-17-25)29(37)21-31(38)36-26-11-10-12-27(20-26)40-7/h10-20H,8-9,21-22H2,1-7H3,(H,35,39)(H,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCMMUPZLLPFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)CC(=O)NC3=CC(=CC=C3)OC)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(2-(2,4-di-tert-pentylphenoxy)acetamido)phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide is a synthetic compound with potential biological activities. It is characterized by a complex structure that includes a phenoxy group, an acetamido group, and a methoxyphenyl moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is . The compound features multiple functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of 2,4-di-tert-butylphenol have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that the target compound may possess similar antioxidant capabilities .

Anti-inflammatory Effects

Compounds containing phenolic structures are often associated with anti-inflammatory activities. Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .

Cytotoxicity

Cytotoxic studies on related compounds have indicated varying degrees of toxicity against cancer cell lines. For instance, 2,4-DTBP exhibited an IC50 value of 10 µg/mL against HeLa cells . While specific cytotoxicity data for the target compound is not available, its structural analogs suggest potential efficacy against certain cancer types.

Data Table: Summary of Biological Activities

| Activity | Related Compound | IC50/Effect | Cell Line/Model |

|---|---|---|---|

| Antioxidant | 2,4-DTBP | Effective in scavenging | Various |

| Anti-inflammatory | BHT | Inhibition of TNF-α | RAW264.7 cells |

| Cytotoxicity | 2,4-DTBP | IC50 = 10 µg/mL | HeLa cells |

| Antibacterial | 2,4-DTBP | Effective against S. aureus | Not specified |

Case Studies

- Antioxidant Properties : A study demonstrated that phenolic compounds derived from natural sources exhibited significant antioxidant activity in vitro, which could be extrapolated to synthetic analogs like our target compound .

- Anti-inflammatory Mechanism : In a controlled experiment using RAW264.7 mouse macrophages, compounds similar to the target demonstrated a marked reduction in pro-inflammatory cytokine production when treated with lipopolysaccharide (LPS) .

- Cytotoxic Effects : In vitro studies showed that structurally related compounds inhibited cell proliferation in various cancer cell lines. This highlights the potential for further exploration into the cytotoxic effects of this compound against specific cancers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds share partial structural motifs with the target molecule:

Key Observations:

Backbone Diversity : The target compound uses a 3-oxopropanamide backbone, while analogs vary between propanamide (e.g., ) and simpler acetamide (e.g., ) cores.

Substituent Complexity: The target’s 2,4-di-tert-pentylphenoxy group is unique in conferring extreme hydrophobicity, unlike smaller substituents (e.g., tert-butyl in or sulfamoyl in ).

Physicochemical Properties (Inferred)

- Lipophilicity : The target compound’s tert-pentyl groups likely increase logP compared to analogs with smaller substituents (e.g., methyl or ethyl in ).

- Solubility : The methoxyphenyl group may enhance aqueous solubility marginally, but the bulky tert-pentyl groups dominate, reducing solubility versus compounds like with polar sulfamoyl groups.

- Thermal Stability : Steric hindrance from tert-pentyl groups may improve thermal stability relative to and , which have flexible sulfide or heterocyclic linkages.

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step reactions, including amide coupling, nucleophilic substitution, and oxidation. Key steps include:

- Amide Formation : Use coupling agents like EDC/HOBt for the acetamido-phenyl intermediate under anhydrous conditions (DMF, 0–5°C) .

- Phenoxy Acetamide Linkage : Optimize solvent (THF or dichloromethane) and temperature (reflux at 60–80°C) to enhance yield .

- Oxidation of Propanamide : Employ mild oxidizing agents (e.g., PCC in dichloromethane) to avoid over-oxidation .

Optimization : Monitor reactions via TLC and adjust catalyst loading (e.g., 10 mol% for Pd-catalyzed steps). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can computational modeling aid in predicting reaction pathways and resolving conflicting yield data from different synthetic protocols?

Answer:

Conflicting yield data often arise from unaccounted variables (e.g., trace moisture, solvent purity). To resolve this:

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify energetically favorable pathways .

- Reaction Kinetics : Perform Arrhenius analysis to determine temperature dependence of competing pathways (e.g., hydrolysis vs. coupling) .

- Meta-Analysis : Cross-reference experimental data with analogs (e.g., tert-pentylphenoxy derivatives) to identify trends in substituent effects .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methoxyphenyl vs. tert-pentylphenoxy groups) .

- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

- Mass Spectrometry : Confirm molecular weight via HRMS (High-Resolution MS) with ESI+ ionization .

Advanced: How can researchers design experiments to investigate discrepancies in reported biological activities (e.g., IC₅₀ variability)?

Answer:

Discrepancies may stem from assay conditions or compound degradation. Mitigate via:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify labile functional groups (e.g., oxopropanamide) .

- Structural Analog Comparison : Test derivatives lacking the 3-methoxyphenyl group to isolate pharmacophore contributions .

Basic: What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Answer:

- Substituent Variation : Replace tert-pentylphenoxy with bulkier tert-butyl or electron-deficient aryl groups via SNAr reactions .

- Scaffold Modification : Introduce heterocycles (e.g., pyrimidine) using Suzuki-Miyaura coupling .

- Protecting Groups : Use Boc for amine intermediates to prevent side reactions during oxidation steps .

Advanced: How can reaction mechanisms (e.g., oxidation vs. cyclization) be elucidated using kinetic and isotopic labeling studies?

Answer:

- Kinetic Isotope Effects (KIE) : Compare / for C-H bonds in the propanamide moiety to identify rate-determining steps .

- In Situ IR Spectroscopy : Track carbonyl intermediates during oxidation to distinguish between ketone formation and undesired cyclization .

- Labeling Studies : Use O-labeled water to trace oxygen incorporation in the oxopropanamide group .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

- Moisture Sensitivity : Store under argon in sealed vials with desiccants (silica gel) due to hydrolyzable acetamide bonds .

- Light Sensitivity : Protect from UV exposure (amber glass vials) to prevent phenoxy group degradation .

- Temperature : Store at –20°C to minimize thermal decomposition of the oxopropanamide core .

Advanced: What methodologies are suitable for studying interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (/) for enzyme-inhibitor interactions .

- Cryo-EM : Resolve binding modes of the compound with large protein complexes (e.g., kinases) at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand binding .

Basic: How can researchers validate the reproducibility of synthetic protocols across laboratories?

Answer:

- Detailed SOPs : Specify exact equivalents of reagents (e.g., 1.2 eq. of 2,4-di-tert-pentylphenol) and stirring rates .

- Round-Robin Testing : Collaborate with independent labs to replicate yields using identical starting materials .

- Analytical Cross-Checks : Share NMR and HPLC data via open-access platforms for direct comparison .

Advanced: What scale-up challenges are anticipated in transitioning from lab-scale to pilot-scale synthesis?

Answer:

- Heat Management : Use continuous flow reactors to control exothermic amidation steps and prevent runaway reactions .

- Solvent Recovery : Implement distillation systems for DMF or THF recycling to reduce costs and waste .

- Process Analytical Technology (PAT) : Integrate inline FTIR for real-time monitoring of critical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.